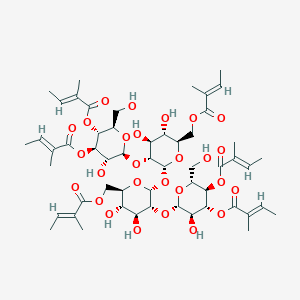

Tigloside

Description

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxy-6-[[(E)-2-methylbut-2-enoyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxyoxan-2-yl]methyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H78O27/c1-13-23(7)45(63)69-21-31-33(57)35(59)43(79-51-37(61)41(77-49(67)27(11)17-5)39(29(19-55)71-51)75-47(65)25(9)15-3)53(73-31)81-54-44(36(60)34(58)32(74-54)22-70-46(64)24(8)14-2)80-52-38(62)42(78-50(68)28(12)18-6)40(30(20-56)72-52)76-48(66)26(10)16-4/h13-18,29-44,51-62H,19-22H2,1-12H3/b23-13+,24-14+,25-15+,26-16+,27-17+,28-18+/t29-,30-,31-,32-,33-,34-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,51+,52+,53-,54-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAUYHDLIURVPC-ZNKXWPPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(=CC)C)O)O)OC3C(C(C(C(O3)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)OC4C(C(C(C(O4)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C(=O)OC[C@H]1O[C@@H]([C@@H]([C@H]([C@@H]1O)O)O[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O[C@H]3O[C@@H]([C@H]([C@@H]([C@H]3O[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O)O)COC(=O)/C(=C/C)/C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H78O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1159.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biochemical Architecture of Triglycerides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biochemical structure of triglycerides, also known as triacylglycerols. As the primary constituents of natural fats and oils, a thorough understanding of their molecular architecture is fundamental for research in metabolism, nutrition, and the development of therapeutics targeting lipid-related diseases.

Core Molecular Structure

A triglyceride is an ester derived from a single molecule of glycerol (B35011) and three molecules of fatty acids.[1] The core structure consists of two main components:

-

Glycerol Backbone: A three-carbon alcohol (1,2,3-propanetriol) with a hydroxyl (-OH) group attached to each carbon atom.[2][3][4]

-

Fatty Acid Chains: Long-chain carboxylic acids, typically containing an even number of carbon atoms (commonly 16, 18, or 20). Each fatty acid has a carboxyl (-COOH) group at one end and a hydrocarbon chain.

These components are linked by ester bonds . The formation of a triglyceride is a dehydration synthesis or condensation reaction, where the hydroxyl group of the glycerol backbone reacts with the carboxyl group of a fatty acid. For each of the three fatty acids that bind, one molecule of water is removed, resulting in the formation of three ester linkages.

Caption: General chemical structure of a triglyceride molecule.

The three fatty acids within a single triglyceride molecule can be identical, creating a simple triglyceride , or they can be different, forming a mixed triglyceride . Mixed triglycerides are far more common in nature. The specific position of each fatty acid on the glycerol backbone is designated using stereospecific numbering (sn-1, sn-2, and sn-3).

Classification Based on Fatty Acid Chains

The physicochemical properties of a triglyceride are largely determined by the nature of its constituent fatty acid chains. The primary classification is based on the presence or absence of carbon-carbon double bonds.

-

Saturated Triglycerides: These contain fatty acids with hydrocarbon chains that have only single carbon-carbon bonds. The chains are "saturated" with hydrogen atoms. This linear structure allows the molecules to pack closely together, resulting in fats that are typically solid at room temperature (e.g., butter, lard).

-

Unsaturated Triglycerides: These contain one or more fatty acids with carbon-carbon double bonds in their hydrocarbon chains.

-

Monounsaturated: Contains one double bond.

-

Polyunsaturated: Contains two or more double bonds. The double bonds, which are usually in the cis configuration in natural fats, create kinks or bends in the fatty acid chains. These kinks prevent the molecules from packing tightly, which is why unsaturated fats are typically liquid at room temperature (oils).

-

Caption: The esterification process forming a triglyceride.

Quantitative Data: Fatty Acid Composition

The composition of fatty acids in triglycerides varies significantly depending on the source. This composition is a key determinant of the physical and nutritional properties of fats and oils.

| Source | Saturated Fatty Acids (SFA) % | Monounsaturated Fatty Acids (MUFA) % | Polyunsaturated Fatty acids (PUFA) % | Predominant Fatty Acids |

| Olive Oil | 14.2 | 75.0 | 10.8 | Oleic acid (C18:1) |

| Canola Oil | 7.5 | 64.1 | 28.5 | Oleic acid (C18:1), Linoleic acid (C18:2) |

| Coconut Oil | 91.9 | 6.2 | 1.9 | Lauric acid (C12:0), Myristic acid (C14:0) |

| Beef Fat | 37.0 | 48.0 (MUFA + PUFA = 61%) | See MUFA | Palmitic acid (C16:0), Oleic acid (C18:1) |

| Butter | 68.1 | 27.9 | 4.0 | Palmitic acid (C16:0), Oleic acid (C18:1), Myristic acid (C14:0), Stearic acid (C18:0) |

| Soybean Oil | 16.3 | 23.7 | 60.0 | Linoleic acid (C18:2), Oleic acid (C18:1), Palmitic acid (C16:0) |

Data compiled from USDA National Nutrient Database and other sources. Percentages are approximate and can vary based on factors like diet and processing.

Experimental Protocols for Structural Analysis

The precise structural elucidation and quantification of triglycerides require sophisticated analytical techniques. Below are methodologies for key experiments.

Gas Chromatography (GC) for Fatty Acid Profiling

Gas chromatography is used to determine the fatty acid composition of a triglyceride sample. This requires a derivatization step to convert the non-volatile triglycerides into volatile fatty acid methyl esters (FAMEs).

Methodology:

-

Saponification & Transesterification:

-

An aliquot of the lipid extract is hydrolyzed (saponified) using a methanolic base (e.g., 0.5 M KOH in methanol) to release the fatty acids from the glycerol backbone.

-

The fatty acids are then esterified, typically using an acid catalyst like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl. This reaction converts the free fatty acids into their corresponding FAMEs.

-

For total lipid analysis, more rigorous conditions (e.g., heating to 120°C for up to 2 hours) are required to ensure complete conversion of triglycerides to FAMEs.

-

-

Extraction:

-

The FAMEs are extracted from the reaction mixture into a non-polar solvent such as n-hexane. Water is added to facilitate phase separation.

-

The organic (upper) layer containing the FAMEs is carefully collected, dried over anhydrous sodium sulfate, and concentrated under a stream of nitrogen.

-

-

GC Analysis:

-

Injection: 1 µL of the FAMEs solution is injected into the GC. A split injection (e.g., 20:1) is common to avoid column overloading.

-

Column: A polar capillary column (e.g., Zebron ZB-WAX or similar) is used to separate the FAMEs based on their chain length and degree of unsaturation.

-

Temperature Program: A temperature gradient is employed for optimal separation. A typical program might be: initial temperature of 40°C, ramp at 50°C/min to 150°C, then ramp at 8°C/min to 310°C, and a final hold.

-

Detection: A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for hydrocarbons.

-

Identification & Quantification: FAMEs are identified by comparing their retention times to those of known standards. Quantification is achieved by integrating the peak areas and comparing them against an internal standard.

-

Mass Spectrometry (MS) for Molecular Species Analysis

Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), allows for the analysis of intact triglyceride molecules, providing information on the total number of carbons and double bonds, as well as the specific fatty acids present.

Methodology:

-

Sample Preparation:

-

The lipid sample is simply dissolved in an appropriate solvent mixture, such as isopropanol/acetonitrile. For complex matrices like plasma, a protein precipitation step (e.g., with cold acetone) may be required.

-

-

Chromatographic Separation (LC):

-

Reverse-phase liquid chromatography (e.g., using a C18 column) is used to separate different triglyceride species based on their hydrophobicity (partition number).

-

A gradient elution is used, typically with a mobile phase system consisting of an aqueous solvent with additives (e.g., ammonium (B1175870) formate) and an organic solvent mixture (e.g., isopropanol/acetonitrile).

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques. ESI in positive mode often forms ammonium adducts [M+NH₄]⁺.

-

Precursor Ion Scan (MS1): A full scan is performed to identify the molecular weights of the intact triglyceride species present in the sample.

-

Product Ion Scan (MS2/MS3): Tandem mass spectrometry is performed for structural elucidation. A specific precursor ion (e.g., the ammonium adduct of a triglyceride) is selected and fragmented via collision-induced dissociation (CID).

-

Fragmentation Analysis: The fragmentation pattern reveals the structure. For triglyceride ammonium adducts, a characteristic neutral loss of a single fatty acid plus ammonia (B1221849) is observed. By identifying the masses of these neutral losses, the constituent fatty acids can be determined. Multiple Reaction Monitoring (MRM) can be used for high-throughput targeted quantification of specific triglycerides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that can provide detailed structural information, including fatty acid composition, degree of unsaturation, and even the positional distribution of fatty acids on the glycerol backbone.

Methodology:

-

Sample Preparation:

-

The lipid sample is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).

-

For quantitative ¹³C NMR, a relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃) may be added to ensure full relaxation of the carbon nuclei between pulses, which is crucial for accurate signal integration.

-

-

Data Acquisition (¹H-NMR):

-

A high-field NMR spectrometer is used to acquire a ¹H-NMR spectrum.

-

Specific proton signals are used for quantification. For example, the signals from olefinic protons (-CH=CH-) relate to the number of double bonds, while signals from the terminal methyl (-CH₃) groups and the glycerol backbone can be used to determine the relative amounts of different fatty acid types (saturated, monounsaturated, polyunsaturated).

-

-

Data Acquisition (¹³C-NMR):

-

¹³C-NMR provides more detailed information. The chemical shifts of the carbonyl carbons and the carbons on the glycerol backbone are sensitive to the type of fatty acid and its position (sn-1,3 vs. sn-2).

-

-

Spectral Analysis:

-

The spectra are processed (Fourier transformation, phase correction, baseline correction).

-

Signals are assigned to specific nuclei based on established chemical shift databases and literature values.

-

The relative quantities of different fatty acids and their positional isomers are determined by integrating the corresponding signal peaks. While powerful for structural elucidation, NMR methods can have higher error for quantification compared to chromatographic techniques.

-

References

Whitepaper: The Central Role of Triglycerides in Cellular Energy Storage and Utilization

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Triglycerides (TGs), the primary components of dietary fats and body fat, are the most efficient and principal form of long-term energy storage in eukaryotes.[1][2] Composed of a glycerol (B35011) backbone esterified to three fatty acids, their hydrophobic and highly reduced nature allows for dense energy packing, yielding more than double the energy per unit mass compared to carbohydrates or proteins.[3][4] This document provides a detailed technical overview of the lifecycle of triglycerides in the context of cellular energy metabolism—from their synthesis and storage in lipid droplets to their hormonally regulated breakdown (lipolysis) and the subsequent oxidation of fatty acids for ATP production. We further detail common experimental protocols for the quantification of triglycerides and the measurement of fatty acid oxidation rates, providing a foundational guide for researchers in metabolic diseases and drug development.

Triglyceride Synthesis (De Novo Lipogenesis)

Triglyceride synthesis is a fundamental anabolic process occurring primarily in the liver and adipose tissue. The process, often referred to as the Kennedy pathway, involves the sequential acylation of a glycerol-3-phosphate (G3P) backbone with fatty acyl-CoAs. In hepatocytes and enterocytes, G3P can be derived from the phosphorylation of glycerol by glycerol kinase or from the reduction of dihydroxyacetone phosphate (B84403) (DHAP), a glycolytic intermediate. Adipocytes, lacking glycerol kinase, rely exclusively on the DHAP pathway, tightly linking triglyceride synthesis to glucose metabolism. The pathway proceeds through the formation of lysophosphatidic acid (LPA) and phosphatidic acid (PA), which is then dephosphorylated to diacylglycerol (DAG) before the final acylation step forms the triglyceride molecule.

Caption: The Kennedy pathway of triglyceride synthesis.

Triglyceride Mobilization: Lipolysis and its Hormonal Regulation

The breakdown of stored triglycerides, or lipolysis, is a tightly regulated process that ensures the release of non-esterified fatty acids (NEFA) and glycerol into circulation to meet systemic energy demands. This process is primarily controlled by the opposing actions of catecholamines (e.g., adrenaline) and glucagon, which stimulate lipolysis, and insulin (B600854), which potently suppresses it.

Stimulatory signals, acting through G-protein coupled receptors, activate adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP). cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates two key targets: Hormone-Sensitive Lipase (HSL) and Perilipin 1 (PLIN1), a protein coating the lipid droplet. Phosphorylation of PLIN1 facilitates the access of lipases to the triglyceride core. The sequential hydrolysis is carried out by Adipose Triglyceride Lipase (ATGL), which cleaves the first fatty acid, followed by HSL and finally Monoglyceride Lipase (MGL).

Conversely, insulin signaling activates phosphodiesterase 3B (PDE3B), which hydrolyzes cAMP, thereby reducing PKA activity and halting lipolysis.

Caption: Hormonal regulation of lipolysis in adipocytes.

Fatty Acid Transport and β-Oxidation

Once released from adipose tissue, fatty acids circulate bound to albumin and are taken up by tissues with high energy demands, such as the heart, skeletal muscle, and liver. Before they can be oxidized, fatty acids must be activated and transported into the mitochondrial matrix.

4.1 Mitochondrial Transport: The Carnitine Shuttle

Long-chain fatty acids are first activated to fatty acyl-CoA in the cytoplasm. The acyl-CoA moiety is then transferred to carnitine by Carnitine Palmitoyltransferase 1 (CPT1), an enzyme on the outer mitochondrial membrane. The resulting acylcarnitine is transported across the inner mitochondrial membrane by Carnitine-Acylcarnitine Translocase (CAT). Inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2) reverses the process, regenerating fatty acyl-CoA for oxidation and freeing carnitine to be shuttled back out.

Caption: The carnitine shuttle workflow for fatty acid transport.

4.2 β-Oxidation Spiral

Inside the mitochondrial matrix, fatty acyl-CoA undergoes β-oxidation, a four-step cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing one molecule of acetyl-CoA, one FADH₂, and one NADH.

-

Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond, reducing FAD to FADH₂.

-

Hydration: Enoyl-CoA hydratase adds water across the double bond.

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, reducing NAD⁺ to NADH.

-

Thiolysis: β-ketothiolase cleaves the molecule with Coenzyme A, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

The acetyl-CoA enters the citric acid cycle, while NADH and FADH₂ donate electrons to the electron transport chain, driving oxidative phosphorylation to produce large quantities of ATP.

Quantitative Analysis of Energy Storage

The efficiency of triglycerides as an energy reserve is evident when compared to carbohydrates. The higher degree of reduction in the hydrocarbon chains of fatty acids and their anhydrous storage account for their superior energy density.

| Feature | Glucose (Carbohydrate) | Palmitic Acid (C16:0 Fatty Acid) |

| Storage Form | Glycogen (hydrated) | Triglyceride (anhydrous) |

| Molar Mass | ~180 g/mol | ~256 g/mol |

| Net ATP Yield per Molecule | ~32 ATP | ~106 ATP |

| Energy Density | ~4 kcal/g | ~9 kcal/g |

| Storage Context | Short-term (~24 hours) in liver/muscle | Long-term in adipose tissue |

| Net ATP yield for palmitic acid can vary based on shuttle mechanisms and proton motive force assumptions; older estimates are often higher at ~129 ATP. |

Key Experimental Protocols

6.1 Protocol: Quantification of Triglyceride Content

This protocol outlines a common colorimetric method for measuring triglyceride concentration in tissue homogenates or cell lysates, adapted from commercially available kits. The principle involves the lipase-mediated hydrolysis of triglycerides to glycerol and fatty acids. The released glycerol is then enzymatically oxidized to produce a product that reacts with a colorimetric probe.

Materials:

-

Sample (e.g., ~100 mg tissue or 1x10⁶ cells)

-

Homogenization Buffer (e.g., 5% NP-40 or Triton X-100 in water)

-

Triglyceride Assay Buffer

-

Lipase solution

-

Enzyme Mix (containing glycerol kinase, glycerol phosphate oxidase)

-

Colorimetric Probe (e.g., a compound that reacts with H₂O₂)

-

Triglyceride Standard (e.g., 1 mM)

-

96-well clear flat-bottom plate

-

Microplate reader (absorbance at ~570 nm)

Methodology:

-

Sample Preparation:

-

Tissues: Homogenize ~100 mg of tissue in 1 mL of Homogenization Buffer.

-

Cells: Lyse ~1x10⁶ cells in 1 mL of Homogenization Buffer.

-

Heat samples to 80-90°C for 5 minutes to solubilize all lipids. Cool to room temperature. Repeat heating/cooling cycle.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet insoluble material. Collect the supernatant. Dilute as necessary with water.

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions from the Triglyceride Standard (e.g., 0, 2, 4, 6, 8, 10 µL of a 0.5 mM standard) in separate wells of the 96-well plate.

-

Adjust the volume of each standard well to 50 µL with Triglyceride Assay Buffer.

-

-

Assay Reaction:

-

Add 2-10 µL of prepared sample supernatant to wells. Adjust volume to 50 µL with Assay Buffer.

-

For each sample, prepare a parallel background control well containing the same amount of sample but omitting the Lipase in the next step (substitute with Assay Buffer). This measures pre-existing free glycerol.

-

Prepare a Reaction Mix containing Triglyceride Assay Buffer, Enzyme Mix, and Probe.

-

Add 2 µL of Lipase to each standard and sample well (but not the background control wells). Mix and incubate for 20 minutes at room temperature to hydrolyze triglycerides.

-

Add 50 µL of the Reaction Mix to all wells.

-

-

Measurement and Calculation:

-

Incubate the plate for 30-60 minutes at room temperature, protected from light.

-

Measure absorbance at 570 nm.

-

Subtract the 0 standard reading from all other readings.

-

Subtract the background control reading from its corresponding sample reading.

-

Plot the standard curve and determine the triglyceride concentration in the samples from the linear regression.

-

6.2 Protocol: Measurement of Fatty Acid Oxidation (FAO) Rate

This protocol describes a common method to measure the rate of FAO in cultured cells or tissue homogenates using a radiolabeled fatty acid substrate, such as [¹⁴C]palmitate. The assay quantifies the production of ¹⁴C-labeled acid-soluble metabolites (ASMs), which are intermediates of the β-oxidation process.

Materials:

-

Cell culture or tissue homogenate

-

Assay Medium (e.g., Krebs-Ringer buffer)

-

[1-¹⁴C]palmitic acid complexed to fatty-acid-free BSA

-

L-carnitine

-

Perchloric acid (PCA)

-

Scintillation fluid and vials

-

Scintillation counter

Methodology:

-

Cell/Tissue Preparation:

-

Cultured Cells: Seed cells in a multi-well plate. Prior to the assay, cells may be incubated in a low-glucose medium to upregulate FAO.

-

Tissues: Prepare fresh tissue homogenates (~200 mg) in an appropriate ice-cold buffer (e.g., STE buffer).

-

-

Assay Incubation:

-

Prepare a reaction mixture in the Assay Medium containing L-carnitine (e.g., 0.5 mM) and the [¹⁴C]palmitate-BSA conjugate (e.g., 100 µM palmitate with 0.4 µCi [¹⁴C]palmitate).

-

Remove culture medium from cells and add the reaction mixture. For homogenates, add the sample to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30-120 minutes).

-

To determine the contribution of mitochondrial FAO, parallel reactions can be run with an inhibitor of CPT1, such as etomoxir.

-

-

Termination and Separation:

-

Terminate the reaction by adding ice-cold perchloric acid to the wells/tubes to a final concentration of ~1 M. This precipitates proteins and lipids while leaving short-chain, acid-soluble metabolites in the supernatant.

-

Incubate on ice for 30 minutes.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

-

-

Measurement and Calculation:

-

Carefully collect the supernatant, which contains the ¹⁴C-labeled ASMs.

-

Add a known volume of the supernatant to a vial containing scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

The rate of FAO is calculated based on the specific activity of the [¹⁴C]palmitate and is typically expressed as nmol of palmitate oxidized per mg of protein per hour.

-

Conclusion

Triglycerides are indispensable for metabolic homeostasis, serving as the body's primary, high-density energy depot. The intricate regulation of their synthesis, storage, and mobilization allows organisms to adapt to varying nutritional states, from feast to famine. An in-depth understanding of the signaling pathways and enzymatic machinery governing triglyceride metabolism is critical for developing therapeutic strategies against metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease, where these processes are often dysregulated. The experimental protocols provided herein serve as a foundational toolkit for researchers aiming to probe these vital metabolic pathways.

References

An In-depth Technical Guide on Endogenous Triglyceride Synthesis Pathways in the Liver

Audience: Researchers, scientists, and drug development professionals.

Introduction

The liver is the central hub for lipid metabolism, playing a critical role in the synthesis, storage, and distribution of triglycerides (TG). Endogenous triglyceride synthesis in the liver is a highly regulated process that is crucial for maintaining energy homeostasis. This technical guide provides a comprehensive overview of the core pathways of hepatic triglyceride synthesis, focusing on the molecular mechanisms, key enzymatic players, and intricate regulatory networks. Dysregulation of these pathways is a hallmark of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, making the enzymes and regulatory proteins involved attractive targets for therapeutic intervention.

This guide is structured to provide an in-depth understanding of two primary pathways contributing to hepatic triglyceride synthesis: De Novo Lipogenesis (DNL) , the synthesis of fatty acids from non-lipid precursors, and the Esterification of Pre-existing Fatty Acids . We will explore the key enzymes, their kinetics, the hormonal and transcriptional regulation of these pathways, and the subsequent assembly and secretion of triglycerides in the form of very-low-density lipoproteins (VLDL).

Core Pathways of Hepatic Triglyceride Synthesis

The synthesis of triglycerides in the liver primarily occurs through the glycerol-3-phosphate (G3P) pathway, which accounts for over 90% of total TG synthesis in most mammalian cell types.[1] The fatty acids required for this process are derived from three main sources: dietary lipids from chylomicron remnants, fatty acids mobilized from adipose tissue, and fatty acids newly synthesized within the liver via DNL.[1]

De Novo Lipogenesis (DNL)

DNL is the metabolic pathway that converts excess carbohydrates, and to a lesser extent amino acids, into fatty acids.[2] This process is particularly active in the postprandial state when insulin (B600854) levels are high.[3][4] The key steps in DNL are:

-

Citrate (B86180) Export and Cleavage: In the mitochondrial matrix, acetyl-CoA derived from glycolysis (via pyruvate) and amino acid catabolism condenses with oxaloacetate to form citrate. When cellular energy levels are high, citrate is transported to the cytosol.

-

Acetyl-CoA Generation: In the cytosol, ATP-citrate lyase (ACLY) cleaves citrate to generate acetyl-CoA, the primary building block for fatty acid synthesis.

-

Malonyl-CoA Synthesis: Acetyl-CoA carboxylase (ACC) , a biotin-dependent enzyme, catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. This is the committed and rate-limiting step of DNL.

-

Fatty Acid Elongation: Fatty acid synthase (FAS) , a multifunctional enzyme, catalyzes a series of condensation, reduction, and dehydration reactions to synthesize palmitate (a 16-carbon saturated fatty acid) from one molecule of acetyl-CoA and seven molecules of malonyl-CoA.

-

Further Modification: Palmitate can be further elongated by elongases and desaturated by desaturases to produce a variety of other fatty acids.

Fatty Acid Esterification and Triglyceride Synthesis

Both newly synthesized fatty acids from DNL and pre-existing fatty acids taken up from the circulation are esterified to a glycerol (B35011) backbone to form triglycerides. This process, known as the Kennedy pathway, occurs primarily in the endoplasmic reticulum (ER) and involves a series of acylation reactions:

-

Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the first and rate-limiting step, the acylation of glycerol-3-phosphate (G3P) with a fatty acyl-CoA to form lysophosphatidic acid (LPA).

-

Acylation of Lysophosphatidic Acid: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) adds a second fatty acyl-CoA to LPA to form phosphatidic acid (PA).

-

Dephosphorylation of Phosphatidic Acid: Phosphatidic acid phosphohydrolase (PAP), also known as lipin , removes the phosphate (B84403) group from PA to yield diacylglycerol (DAG).

-

Final Acylation of Diacylglycerol: Diacylglycerol acyltransferase (DGAT) catalyzes the final step, adding a third fatty acyl-CoA to DAG to form triglyceride (TG). There are two main isoforms of DGAT, DGAT1 and DGAT2, which have distinct roles in TG synthesis.

VLDL Assembly and Secretion

The newly synthesized triglycerides are packaged with cholesterol esters, phospholipids, and apolipoprotein B-100 (ApoB-100) to form very-low-density lipoproteins (VLDL) in the endoplasmic reticulum and Golgi apparatus. These VLDL particles are then secreted into the bloodstream to deliver lipids to peripheral tissues for energy utilization or storage.

Data Presentation: Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in hepatic triglyceride synthesis. Please note that kinetic data can vary depending on the experimental conditions, species, and enzyme isoform.

Table 1: Kinetic Parameters of Key Enzymes in Hepatic Triglyceride Synthesis

| Enzyme | Substrate(s) | K_m | V_max | Source Species | Notes |

| ATP-Citrate Lyase (ACLY) | Citrate | 73.8 ± 11.4 µM | - | Rat | Km for ATP is 47 ± 17 µM and for CoA is 4 ± 2 µM. Phosphorylation can increase the Km for Mg.ATP twofold. |

| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA | 4 µM (CoA-activated) | - | Rat | The Km for acetyl-CoA is 0.4 mM in the control enzyme and as low as 4 µM in the CoA-activated form. |

| Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA, NADPH | - | - | Chicken | The kinetic mechanism is complex and follows a multi-step process. |

| GPAT1 (mitochondrial) | Palmitoyl-CoA, Glycerol-3-Phosphate | - | - | Rat | Insulin treatment can increase Vmax and Km for both substrates. |

| GPAT2 (mitochondrial) | - | - | - | Mouse | NEM-sensitive. |

| GPAT3 (microsomal) | - | - | - | - | Data not readily available. |

| GPAT4 (microsomal) | - | - | - | Mouse | Accounts for a significant portion of NEM-sensitive GPAT activity in the liver. |

| AGPAT1 | 1-oleoyl-LPA, Oleoyl-CoA | Similar to AGPAT2 | Higher than AGPAT2 | Human | Has a higher affinity for C18:0 acyl-CoA. |

| AGPAT2 | 1-oleoyl-LPA, Oleoyl-CoA | Similar to AGPAT1 | Lower than AGPAT1 | Human | Has a higher affinity for C18:0 acyl-CoA. |

| DGAT1 | Oleoyl-CoA, Diacylglycerol | - | - | Insect cells | More active at higher oleoyl-CoA concentrations (>100 µM). |

| DGAT2 | Oleoyl-CoA, Diacylglycerol | - | - | Insect cells | More active at lower oleoyl-CoA concentrations (0–50 µM). |

Table 2: Hormonal and Nutritional Regulation of Hepatic Triglyceride Synthesis Pathways

| Condition | Pathway/Molecule | Effect | Quantitative Change | Source Organism |

| Fed State (High Insulin) | De Novo Lipogenesis | Stimulated | - | Human/Rodent |

| SREBP-1c expression | Increased | 7.8-fold increase in mRNA in fat tissue of diabetic mice after insulin treatment. | Mouse | |

| ChREBP activity | Increased | - | Human/Rodent | |

| VLDL-TG Secretion | Suppressed | ~50% decrease with glucose infusion in lean and obese men. | Human | |

| Fasted State (High Glucagon) | De Novo Lipogenesis | Inhibited | - | Human/Rodent |

| Triglyceride Synthesis | Inhibited | Glucagon decreased triacylglycerol synthesis. | Rat | |

| VLDL-TG Secretion | Stimulated | - | - | |

| High Glucose | ChREBP target genes (e.g., PKLR, TXNIP) | Expression Increased | Varies by gene. | Human (HepG2 cells) |

| SREBP-1c mRNA | Increased | 7-fold increase in HepG2 cells. | Human (HepG2 cells) |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of hepatic triglyceride synthesis.

Protocol 1: Isolation of Primary Hepatocytes

Primary hepatocytes are a crucial tool for in vitro studies of liver metabolism. The two-step collagenase perfusion method is the gold standard for their isolation.

Materials:

-

Anesthetized mouse

-

Perfusion buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺)

-

Collagenase solution (e.g., Liberase™ or Collagenase Type IV in a suitable buffer)

-

Wash medium (e.g., DMEM)

-

Peristaltic pump and tubing

-

Surgical instruments

-

70 µm cell strainer

Procedure:

-

Surgical Preparation: Anesthetize the mouse and surgically expose the portal vein and inferior vena cava.

-

Cannulation and Perfusion: Cannulate the inferior vena cava and begin perfusion with pre-warmed, oxygenated perfusion buffer at a constant flow rate (e.g., 4 mL/min) to wash out the blood. Cut the portal vein to allow the perfusate to exit.

-

Collagenase Digestion: Once the liver is blanched, switch the perfusion to the pre-warmed collagenase solution. Continue perfusion until the liver becomes soft and digested.

-

Hepatocyte Dissociation: Carefully excise the liver and transfer it to a sterile dish containing cold wash medium. Gently tease the liver apart with forceps to release the hepatocytes.

-

Filtration and Purification: Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Cell Washing: Pellet the hepatocytes by low-speed centrifugation (e.g., 50 x g for 2 minutes) and wash the pellet with cold wash medium to remove dead cells and non-parenchymal cells.

-

Cell Counting and Plating: Resuspend the final hepatocyte pellet in culture medium, determine cell viability (e.g., using trypan blue exclusion), and plate the cells on collagen-coated dishes.

Protocol 2: Quantification of Hepatic Triglyceride Content

This protocol describes a common method for extracting and quantifying triglycerides from liver tissue.

Materials:

-

Liver tissue (fresh or frozen)

-

Ethanolic KOH solution

-

1 M MgCl₂

-

Chloroform:Methanol (2:1, v/v)

-

Triglyceride quantification kit (colorimetric or fluorometric)

Procedure:

-

Tissue Homogenization and Saponification:

-

Weigh a small piece of liver tissue (100-300 mg) and place it in a microfuge tube.

-

Add ethanolic KOH and incubate overnight at 55°C to digest the tissue and saponify the triglycerides.

-

-

Neutralization and Precipitation:

-

Neutralize the sample and add 1 M MgCl₂ to precipitate fatty acids.

-

Centrifuge and collect the supernatant containing glycerol.

-

-

Lipid Extraction (Alternative Method):

-

Homogenize the liver tissue in a chloroform:methanol (2:1) solution to extract total lipids.

-

Wash the organic phase with a salt solution to remove non-lipid contaminants.

-

Evaporate the organic solvent and resuspend the lipid extract in a suitable solvent.

-

-

Triglyceride Quantification:

-

Use a commercial triglyceride quantification kit according to the manufacturer's instructions. These kits typically involve enzymatic reactions that lead to the production of a chromophore or fluorophore that can be measured spectrophotometrically or fluorometrically.

-

Calculate the triglyceride concentration based on a standard curve and normalize to the initial tissue weight.

-

Protocol 3: Enzymatic Activity Assays

This assay measures ACC activity by coupling the reaction to fatty acid synthase and monitoring the consumption of NADPH.

Materials:

-

Hepatocyte lysate or purified ACC

-

Reaction buffer (e.g., MOPS buffer, pH 7.8)

-

MgCl₂, ATP, KHCO₃

-

Acetyl-CoA

-

NADPH

-

Purified fatty acid synthase (FAS) or Malonyl-CoA Reductase

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a UV cuvette, mix the cell extract or purified protein with the reaction buffer containing MgCl₂, ATP, KHCO₃, NADPH, and a coupling enzyme (e.g., Malonyl-CoA Reductase).

-

Background Measurement: Measure the baseline absorbance at 365 nm over time to determine the background rate of NADPH oxidation.

-

Initiate Reaction: Start the reaction by adding acetyl-CoA.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 365 nm over time.

-

Calculation: Calculate the rate of NADPH consumption, which is proportional to the ACC activity, after subtracting the background rate. Specific activity can be calculated by normalizing to the protein concentration.

This assay directly measures FAS activity by monitoring the consumption of NADPH.

Materials:

-

Hepatocyte lysate or purified FAS

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate or cuvette, add the protein extract to the FASN reaction buffer containing acetyl-CoA and NADPH.

-

Background Measurement: Read the absorbance at 340 nm at 37°C for a few minutes to measure background NADPH oxidation.

-

Initiate Reaction: Add malonyl-CoA to start the reaction.

-

Kinetic Measurement: Read the absorbance at 340 nm at 37°C for 15 minutes at 1-minute intervals to determine the FAS-dependent oxidation of NADPH.

-

Calculation: Calculate the rate of NADPH consumption and normalize it to the protein amount to determine the specific activity.

This radiometric assay is a classic method to measure DGAT activity.

Materials:

-

Liver microsomes

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

Diacylglycerol (DAG)

-

Radiolabeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA)

-

Extraction solvent (e.g., chloroform:methanol, 2:1)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation counter

Procedure:

-

Microsome Preparation: Isolate microsomes from liver tissue by differential centrifugation.

-

Reaction Setup: Incubate the liver microsomes in the reaction buffer with DAG.

-

Initiate Reaction: Start the reaction by adding the radiolabeled fatty acyl-CoA.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Lipid Extraction: Stop the reaction and extract the lipids using the chloroform:methanol solvent.

-

TLC Separation: Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the triglycerides from the unreacted substrates.

-

Quantification: Scrape the triglyceride spot from the TLC plate into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculation: Calculate the DGAT activity as the amount of radiolabeled fatty acyl-CoA incorporated into triglycerides per minute per milligram of microsomal protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Diagram 1: Overview of Hepatic Triglyceride Synthesis

Caption: Overview of hepatic triglyceride synthesis pathways.

Diagram 2: Hormonal Regulation of Hepatic Lipogenesis

Caption: Hormonal regulation of hepatic lipogenesis.

Diagram 3: Experimental Workflow for DGAT Activity Assay

References

- 1. [PDF] Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) | Semantic Scholar [semanticscholar.org]

- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Exogenous Triglyceride Transport via Chylomicrons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exogenous pathway of triglyceride transport, a critical process in lipid metabolism. It details the journey of dietary fats from intestinal absorption to their delivery to peripheral tissues and eventual clearance by the liver. This document outlines the molecular mechanisms, key enzymatic players, and regulatory controls governing this pathway. Furthermore, it includes detailed experimental protocols for studying chylomicron metabolism and presents quantitative data in a structured format to facilitate research and drug development in this area.

Introduction to the Exogenous Pathway

The exogenous pathway is responsible for the transport of dietary lipids, primarily triglycerides, from the intestine to other parts of the body.[1][2] Chylomicrons are large lipoprotein particles synthesized in the enterocytes of the small intestine that serve as the primary transport vehicles for these absorbed fats.[3][4] Dysregulation of this pathway is implicated in various metabolic disorders, including hyperlipidemia and atherosclerosis, making it a key area of investigation for therapeutic intervention.[5]

The Lifecycle of a Chylomicron: From Assembly to Clearance

The transport of exogenous triglycerides can be conceptualized as a multi-step process involving the formation, maturation, and catabolism of chylomicrons.

Chylomicron Assembly and Secretion in the Enterocyte

Following the digestion of dietary fats in the intestinal lumen by pancreatic lipases, monoglycerides (B3428702) and fatty acids are absorbed by enterocytes. Inside these cells, they are re-esterified back into triglycerides within the smooth endoplasmic reticulum. These newly synthesized triglycerides, along with phospholipids, cholesterol, and the structural protein apolipoprotein B-48 (ApoB-48), are assembled into nascent chylomicrons. This assembly process is critically dependent on the microsomal triglyceride transfer protein (MTP), which facilitates the lipidation of ApoB-48.

The nascent chylomicrons are then transported from the endoplasmic reticulum to the Golgi apparatus for further processing and are subsequently secreted from the enterocytes into the lymphatic system via exocytosis. From the lymph, they enter the bloodstream through the thoracic duct.

Maturation in the Circulation

Once in the bloodstream, nascent chylomicrons undergo a maturation process. They acquire additional apolipoproteins, notably apolipoprotein C-II (ApoC-II) and apolipoprotein E (ApoE), from high-density lipoproteins (HDL). ApoC-II is a crucial activator of lipoprotein lipase (B570770) (LPL), the primary enzyme responsible for chylomicron triglyceride hydrolysis.

Triglyceride Hydrolysis by Lipoprotein Lipase

Lipoprotein lipase (LPL) is an enzyme located on the luminal surface of capillary endothelial cells, particularly in adipose tissue, skeletal muscle, and cardiac muscle. Activated by ApoC-II on the surface of mature chylomicrons, LPL hydrolyzes the triglyceride core, releasing free fatty acids and glycerol. The free fatty acids are then taken up by the surrounding tissues for energy or stored as triglycerides in adipose tissue. Glycerol is transported to the liver for gluconeogenesis or triglyceride synthesis.

Chylomicron Remnant Formation and Hepatic Clearance

As triglycerides are depleted, the chylomicron shrinks and becomes a cholesterol-enriched chylomicron remnant. During this process, ApoC-II is returned to HDL, while ApoE remains associated with the remnant particle.

The final step in the exogenous pathway is the clearance of these remnants from the circulation, which occurs primarily in the liver. This is a rapid, two-step process. First, the remnants are sequestered in the space of Disse by binding to heparan sulfate (B86663) proteoglycans (HSPG) on the surface of hepatocytes. This binding is facilitated by ApoE. Subsequently, the remnants are internalized by hepatocytes via receptor-mediated endocytosis, involving the low-density lipoprotein (LDL) receptor and the LDL receptor-related protein (LRP). Inside the hepatocytes, the remnants are degraded in lysosomes, and their components, including cholesterol, are recycled.

References

The Genetic Underpinnings of Familial Hypertriglyceridemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Familial hypertriglyceridemia (FHTG) is a group of genetic disorders characterized by elevated levels of triglycerides in the bloodstream. This condition significantly increases the risk of pancreatitis and cardiovascular disease. While lifestyle factors can influence triglyceride levels, the core of FHTG lies in its genetic basis. This guide provides an in-depth exploration of the genes, pathways, and experimental methodologies crucial for understanding and developing therapies for this complex disorder.

Genetic Landscape of Familial Hypertriglyceridemia

The genetic architecture of hypertriglyceridemia is complex, ranging from rare monogenic forms with severe phenotypes to more common polygenic forms with mild to moderate elevations in triglycerides.[1][2]

Monogenic Hypertriglyceridemia (Familial Chylomicronemia Syndrome)

Familial chylomicronemia syndrome (FCS) is a rare, severe form of monogenic hypertriglyceridemia with an autosomal recessive inheritance pattern.[3][4] It is caused by homozygous or compound heterozygous loss-of-function variants in genes critical for the catabolism of triglyceride-rich lipoproteins (TRLs), primarily chylomicrons.[5] The prevalence of FCS is estimated to be 1 to 2 in a million people.

The primary genes implicated in FCS are:

-

LPL (Lipoprotein Lipase): Mutations in the LPL gene are the most common cause of FCS, accounting for approximately 80% of cases. LPL is a key enzyme responsible for hydrolyzing triglycerides within chylomicrons and very-low-density lipoproteins (VLDL). Over 220 mutations in the LPL gene have been identified, leading to reduced or absent enzyme activity.

-

APOC2 (Apolipoprotein C-II): APOC2 is a crucial cofactor for LPL activity. Mutations in the APOC2 gene prevent the activation of LPL, leading to impaired triglyceride breakdown.

-

APOA5 (Apolipoprotein A-V): APOA5 enhances LPL-mediated hydrolysis of triglycerides. Loss-of-function mutations in APOA5 are associated with severe hypertriglyceridemia.

-

GPIHBP1 (Glycosylphosphatidylinositol Anchored High Density Lipoprotein Binding Protein 1): This protein acts as a platform that binds both LPL and chylomicrons to the endothelial surface of capillaries, facilitating lipolysis. Mutations in GPIHBP1 disrupt this process.

-

LMF1 (Lipase Maturation Factor 1): LMF1 is an endoplasmic reticulum (ER) chaperone protein essential for the proper folding and maturation of LPL. Mutations in LMF1 lead to a deficiency of active LPL.

| Gene | Inheritance Pattern | Function | Consequence of Mutation |

| LPL | Autosomal Recessive | Hydrolyzes triglycerides in chylomicrons and VLDL. | Reduced or absent LPL activity, leading to accumulation of TRLs. |

| APOC2 | Autosomal Recessive | Cofactor for LPL activation. | LPL cannot be activated, impairing triglyceride hydrolysis. |

| APOA5 | Autosomal Recessive | Enhances LPL activity. | Decreased LPL-mediated triglyceride clearance. |

| GPIHBP1 | Autosomal Recessive | Anchors LPL and chylomicrons to the endothelium. | Impaired interaction between LPL and its substrates. |

| LMF1 | Autosomal Recessive | Chaperone for LPL maturation in the ER. | Deficiency of active LPL due to improper folding. |

Table 1: Key Genes in Monogenic Familial Hypertriglyceridemia (FCS)

Polygenic and Multifactorial Hypertriglyceridemia

In contrast to the rare monogenic forms, the majority of hypertriglyceridemia cases are polygenic or multifactorial. This form of the disorder, sometimes referred to as multifactorial chylomicronemia (MCM) in severe cases, results from the cumulative effect of multiple common genetic variants with small individual effects, often in combination with rare heterozygous variants in the FCS-causal genes and environmental factors. Familial hypertriglyceridemia (FHTG) and familial combined hyperlipidemia (FCH) were initially thought to be autosomal dominant monogenic disorders but are now recognized as primarily polygenic.

The genes implicated in polygenic hypertriglyceridemia are numerous and affect various aspects of lipid metabolism, including VLDL synthesis and clearance of remnant lipoproteins.

Core Signaling Pathways in Triglyceride Metabolism

The regulation of triglyceride metabolism involves a complex interplay of signaling pathways that control the synthesis, transport, and breakdown of lipids.

Lipoprotein Lipase (LPL) Pathway

The LPL pathway is central to the clearance of triglycerides from the circulation.

Caption: Lipoprotein Lipase (LPL) mediated triglyceride hydrolysis pathway.

Insulin (B600854) and Glucagon Signaling

Hormonal regulation plays a significant role in triglyceride homeostasis.

-

Insulin: Promotes the synthesis and storage of triglycerides in adipose tissue by increasing the uptake of glucose and fatty acids. It also inhibits lipolysis, the breakdown of stored triglycerides.

-

Glucagon: Opposes the action of insulin by stimulating lipolysis in adipose tissue, leading to the release of fatty acids for energy.

Other key signaling pathways involved in lipid metabolism include those regulated by peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), and sterol regulatory element-binding proteins (SREBPs).

Experimental Protocols for the Study of Familial Hypertriglyceridemia

Genetic Analysis

Next-Generation Sequencing (NGS)

NGS has become the cornerstone for the molecular diagnosis of dyslipidemias, offering a comprehensive and efficient approach to identify genetic variants.

Workflow for NGS-based Diagnosis:

Caption: Workflow for Next-Generation Sequencing (NGS) based genetic diagnosis.

Methodology:

-

Sample Collection and DNA Extraction: Collect a whole blood sample from the patient in an EDTA tube. Extract genomic DNA using a commercially available kit.

-

Library Preparation: Utilize a targeted gene panel that includes known genes associated with hypertriglyceridemia (e.g., LPL, APOC2, APOA5, GPIHBP1, LMF1). Prepare DNA libraries using a protocol such as Agilent SureSelect.

-

Sequencing: Perform sequencing on a platform like the Illumina MiSeq.

-

Bioinformatic Analysis: Align sequence reads to a human reference genome (e.g., GRCh37/hg19). Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).

-

Variant Annotation and Interpretation: Annotate identified variants using databases of known pathogenic mutations. Classify variants according to established guidelines.

-

Confirmation: Confirm pathogenic or likely pathogenic variants using Sanger sequencing.

Functional Analysis of LPL Variants

In vitro functional analysis is crucial to determine the pathogenic effect of novel genetic variants.

Protocol for In Vitro Functional Analysis of LPL Variants:

-

Site-Directed Mutagenesis: Introduce the identified variant into a wild-type LPL expression vector.

-

Cell Culture and Transfection: Transfect a suitable cell line (e.g., HEK293T or COS-7) with the wild-type and mutant LPL constructs.

-

Sample Collection: Collect both the cell culture medium and cell lysates after a specified incubation period.

-

LPL Mass Measurement: Quantify the amount of LPL protein in the medium and lysates using an enzyme-linked immunosorbent assay (ELISA). This helps to assess protein synthesis and secretion.

-

LPL Activity Assay: Measure the enzymatic activity of LPL using a fluorometric assay. This assay typically uses a triglyceride analog that fluoresces upon hydrolysis by LPL.

-

Sample Preparation: Dilute plasma, serum, or cell culture samples in an appropriate assay buffer.

-

Reaction Setup: Add the diluted sample and a fluorogenic substrate to a 96-well plate.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 482/515 nm).

-

Calculation: Determine LPL activity by comparing the fluorescence of the sample to a standard curve.

-

| Parameter | Wild-Type LPL | Mutant LPL (Example) | Interpretation |

| LPL Mass (Medium) | High | Low | Impaired secretion |

| LPL Mass (Lysate) | Normal | Normal/High | Defect is post-translational (secretion or stability) |

| LPL Activity (Medium) | High | Low/Absent | Reduced or no enzymatic function |

| LPL Activity (Lysate) | High | Low/Absent | Intrinsic defect in enzyme activity |

Table 2: Interpreting Results of LPL Functional Analysis

Animal Models

Animal models, particularly mice, are invaluable for studying the in vivo effects of genetic mutations on lipid metabolism and for testing potential therapeutic interventions.

Commonly Used Mouse Models for Hypertriglyceridemia Research:

-

LPL Knockout Mice: These mice exhibit severe hypertriglyceridemia but develop minimal atherosclerosis.

-

ApoE Deficient Mice: A widely used model for atherosclerosis research.

-

ddY Mice: A model for postprandial hypertriglyceridemia.

-

Humanized Mice: Mice expressing human genes, such as APOC2, can provide insights into the specific roles of these proteins in human lipid metabolism.

Conclusion and Future Directions

The understanding of the genetic basis of familial hypertriglyceridemia has advanced significantly with the advent of modern genetic technologies. While the roles of key genes in monogenic FCS are well-established, the complex interplay of genetic and environmental factors in polygenic hypertriglyceridemia remains an active area of research. Future work will likely focus on:

-

Expanding Genetic Screening: Utilizing comprehensive NGS panels to identify a broader range of genetic contributors to hypertriglyceridemia.

-

Developing Polygenic Risk Scores: Creating scores to better predict an individual's genetic predisposition to developing hypertriglyceridemia.

-

Functional Genomics: Employing high-throughput methods to characterize the functional consequences of a larger number of genetic variants.

-

Novel Therapeutic Strategies: Designing targeted therapies, including gene therapy and monoclonal antibodies, to address the underlying genetic defects in FHTG.

This in-depth understanding of the genetic and molecular mechanisms of familial hypertriglyceridemia is paramount for the development of effective diagnostic tools and innovative therapeutic interventions to mitigate the significant health risks associated with this condition.

References

- 1. The polygenic nature of hypertriglyceridaemia: implications for definition, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Genetic Basis of Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Familial Chylomicronemia Syndrome (FCS): Symptoms, Causes, and More [healthline.com]

- 5. Frontiers | Genetics of Hypertriglyceridemia [frontiersin.org]

A Deep Dive into Triglyceride Metabolism: Adipose vs. Muscle Tissue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs) are the primary form of energy storage in mammals. The metabolism of these lipids is a highly dynamic and tissue-specific process, with adipose tissue and skeletal muscle playing distinct yet interconnected roles. Adipose tissue serves as the principal site for TG storage and release, buffering the body's energy needs between meals. Skeletal muscle, a major consumer of energy, utilizes fatty acids derived from both circulating TGs and its own intramuscular stores to fuel contraction.[1][2][3] Dysregulation of TG metabolism in these tissues is a hallmark of metabolic diseases, including obesity and type 2 diabetes, making it a critical area of investigation for therapeutic development.[4]

This technical guide provides a comprehensive overview of the core pathways of TG metabolism, highlighting the key differences between adipose and muscle tissue. It includes quantitative data, detailed experimental protocols, and visual diagrams of the critical signaling pathways to serve as a resource for researchers in the field.

Core Metabolic Pathways: A Tale of Two Tissues

The fate of triglycerides is largely determined by the nutritional state of the organism, primarily regulated by the hormones insulin (B600854) and catecholamines.

Triglyceride Uptake from Circulation

Both adipose and muscle tissue acquire fatty acids from circulating TG-rich lipoproteins, namely chylomicrons (from dietary fat) and very-low-density lipoproteins (VLDL, from the liver). This process is critically dependent on the enzyme lipoprotein lipase (B570770) (LPL) .

-

Lipoprotein Lipase (LPL): LPL is synthesized in adipocytes and myocytes but is then secreted and translocated to the luminal surface of capillary endothelial cells.[5] It functions as a hydrolase, breaking down TGs within lipoproteins into free fatty acids (FFAs) and monoacylglycerol, which can then be taken up by the underlying tissue.

The regulation of LPL is a prime example of the tissues' divergent roles:

-

In Adipose Tissue: LPL activity is increased by insulin. After a meal, elevated insulin levels promote LPL expression and activity in adipose tissue, facilitating the clearance of circulating TGs and their storage as fat.

-

In Skeletal Muscle: LPL activity is decreased by insulin but increased during exercise and fasting conditions, stimulated by hormones like adrenaline. This allows the muscle to take up fatty acids for immediate oxidation when energy demand is high and glucose is less available.

Fatty Acid Uptake and Esterification (Triglyceride Synthesis)

Once liberated by LPL, FFAs are transported into the cells via fatty acid transporters such as CD36. Inside the cell, they are activated to fatty acyl-CoAs and esterified to a glycerol-3-phosphate backbone to form new TGs.

-

Adipose Tissue: This is the primary site of TG synthesis for long-term storage. The process is highly active in the fed state, driven by the insulin-stimulated uptake of both glucose (the precursor for glycerol-3-phosphate) and fatty acids.

-

Skeletal Muscle: Muscle also synthesizes and stores TGs, known as intramuscular triglycerides (IMTGs). These IMTGs form lipid droplets in close proximity to mitochondria, serving as a readily available fuel source during exercise. While once thought to be solely a marker of insulin resistance, it is now understood that the flux through the IMTG pool is more critical, with endurance-trained athletes exhibiting high IMTG levels but excellent insulin sensitivity, a phenomenon known as the "athlete's paradox".

Lipolysis (Triglyceride Breakdown) and Fatty Acid Fate

Lipolysis is the process of hydrolyzing stored TGs to release FFAs and glycerol. This pathway is predominantly active in adipose tissue during times of energy deficit (e.g., fasting, exercise).

The key enzymes involved are:

-

Adipose Triglyceride Lipase (ATGL): Initiates lipolysis by hydrolyzing the first fatty acid from the TG molecule.

-

Hormone-Sensitive Lipase (HSL): Primarily hydrolyzes the resulting diacylglycerol and has some activity towards TG.

-

Monoglyceride Lipase (MGL): Completes the process by hydrolyzing monoacylglycerol.

-

In Adipose Tissue: Lipolysis is tightly regulated by hormones. Catecholamines (like adrenaline) stimulate lipolysis via the cAMP-PKA signaling pathway, which activates HSL and ATGL. Conversely, insulin potently inhibits lipolysis, primarily by activating phosphodiesterase 3B (PDE3B), which reduces cAMP levels. The FFAs released from adipocytes enter the circulation to be used by other tissues, including muscle.

-

In Skeletal Muscle: Lipolysis of IMTGs is also crucial for providing fuel during exercise. Both ATGL and HSL are present and active in muscle. Unlike in adipose tissue where FFAs are exported, in muscle, the liberated FFAs are predominantly oxidized locally in the mitochondria to produce ATP.

Quantitative Data Summary

The following tables summarize key quantitative differences in triglyceride metabolism between adipose and muscle tissue. Values can vary significantly based on species, metabolic state, and analytical methods.

Table 1: Lipoprotein Lipase (LPL) Activity in Response to Physiological States

| Tissue | Condition | LPL Activity Change | Reference |

| Adipose Tissue | Fed State (High Insulin) | Increased | |

| Fasting / Exercise | Decreased | ||

| Skeletal Muscle | Fed State (High Insulin) | Decreased | |

| Fasting / Exercise | Increased |

Table 2: Fatty Acid Metabolic Flux (Illustrative Data)

| Parameter | Tissue | Condition | Value (nmol·g⁻¹·min⁻¹) | Reference |

| Palmitate Oxidation Rate | Skeletal Muscle (Human) | Obese White Women | 34.4 ± 6.8 | |

| Skeletal Muscle (Human) | Obese Black Women | 8.7 ± 1.5 | ||

| Intramuscular TG Fractional Synthesis Rate (FSR) | Skeletal Muscle (Human) | Lean, Sedentary | ~0.5-1.0 %/h | |

| Skeletal Muscle (Human) | Obese | 0.42 %/h | ||

| Skeletal Muscle (Human) | Obese with Pre-diabetes | 0.21 %/h |

Signaling Pathway Visualizations

The following diagrams illustrate the core regulatory pathways in adipose and muscle tissue using the DOT language.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Fatty acid metabolism in adipose tissue, muscle and liver in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Editorial: Regulation of lipid metabolism in adipose tissue and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoprotein lipase - Wikipedia [en.wikipedia.org]

Unveiling the Orchestrators of Lipid Homeostasis: A Technical Guide to Novel Triglyceride-Regulating Proteins

For Researchers, Scientists, and Drug Development Professionals

The intricate regulation of triglyceride metabolism is central to cardiovascular health and metabolic disease. While established players in lipid homeostasis are well-characterized, a new wave of research has unveiled a cast of novel proteins that profoundly influence triglyceride levels and trafficking. This technical guide provides an in-depth exploration of these recently discovered proteins, offering a comprehensive resource for researchers and drug development professionals. We delve into their discovery, molecular function, and the intricate signaling pathways they govern, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

The ANGPTL Superfamily: Master Regulators of Lipoprotein Lipase (B570770)

The Angiopoietin-like (ANGPTL) protein family, particularly ANGPTL3, ANGPTL4, and ANGPTL8, has emerged as a critical node in the control of triglyceride metabolism. These secreted proteins primarily exert their effects by modulating the activity of lipoprotein lipase (LPL), the key enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins.

ANGPTL3: A Central Brake on LPL Activity

ANGPTL3 is a liver-derived protein that plays a pivotal role in regulating plasma triglyceride levels by inhibiting LPL.[1][2] Loss-of-function mutations in the ANGPTL3 gene are associated with significantly lower levels of triglycerides, LDL cholesterol, and HDL cholesterol, highlighting its therapeutic potential.[2]

Mechanism of Action: ANGPTL3 inhibits LPL activity, which in turn reduces the breakdown of triglycerides into free fatty acids and glycerol.[2] This leads to an increased concentration of triglycerides in the bloodstream.[2] ANGPTL3's inhibitory effect is enhanced through its interaction with ANGPTL8.

Quantitative Impact of ANGPTL3 Modulation:

| Model/Intervention | Effect on Triglyceride Levels | Reference |

| Angptl3-null mice (normal diet) | Markedly low plasma triglyceride concentration | |

| Angptl3-null mice (high-fat diet) | Markedly low plasma triglyceride concentration | |

| Evinacumab (ANGPTL3 inhibitor) in homozygous familial hypercholesterolemia patients | -36% ± 16% | |

| Evinacumab in severe hypertriglyceridemia patients | Up to 82% reduction |

ANGPTL8: The Versatile Partner

ANGPTL8, also known as betatrophin, is a secreted protein predominantly expressed in the liver and adipose tissue. It forms complexes with ANGPTL3 and ANGPTL4 to differentially regulate LPL activity in various tissues, playing a crucial role in the metabolic transition between fasting and feeding states.

Mechanism of Action: In the fed state, ANGPTL8 expression is induced, and it forms a complex with ANGPTL3 to potently inhibit LPL in oxidative tissues like cardiac and skeletal muscle. This action directs circulating triglycerides towards white adipose tissue for storage. Conversely, during fasting, ANGPTL8 levels decrease, allowing for triglyceride utilization in muscle.

Quantitative Impact of ANGPTL8 Modulation:

| Model/Intervention | Effect on Triglyceride Levels | Reference |

| Angptl8 knockout mice (fed state) | Pronounced reduction in plasma triglyceride levels | |

| Adenovirus-mediated overexpression of ANGPTL8 (in wild-type mice) | Increased plasma triglyceride levels | |

| ANGPTL8 monoclonal antibody (in monkeys) | Strong reduction in plasma triglycerides |

Signaling Pathway of ANGPTL3 and ANGPTL8 in Triglyceride Regulation

Caption: ANGPTL3 and ANGPTL8 form a complex in circulation that inhibits LPL activity.

GPIHBP1: The Endothelial Cell Chaperone for LPL

Glycosylphosphatidylinositol-anchored high-density lipoprotein-binding protein 1 (GPIHBP1) is a critical protein expressed on the surface of capillary endothelial cells that is essential for the lipolytic processing of triglyceride-rich lipoproteins. Its discovery has fundamentally revised our understanding of intravascular triglyceride metabolism.

Mechanism of Action: GPIHBP1 acts as a molecular chaperone for LPL. It captures LPL secreted from parenchymal cells in the interstitial spaces and shuttles it to the capillary lumen. GPIHBP1-bound LPL is then responsible for the margination of triglyceride-rich lipoproteins along the capillary wall, facilitating their efficient hydrolysis. Furthermore, GPIHBP1 stabilizes LPL's structure and catalytic activity.

Experimental Workflow for Studying GPIHBP1-LPL Interaction

Caption: Experimental workflow to elucidate the role of GPIHBP1 in LPL function.

FSP27 and ATGL: A Dynamic Duo in Adipocyte Lipolysis

Fat-specific protein 27 (FSP27) is a lipid droplet-associated protein that plays a crucial role in regulating both basal and stimulated lipolysis in human adipocytes through its interaction with Adipose Triglyceride Lipase (ATGL).

Mechanism of Action: FSP27 directly interacts with ATGL to inhibit its lipolytic function, thereby promoting triglyceride storage in adipocytes. The interaction between FSP27 and ATGL is crucial for regulating lipolysis, triglyceride accumulation, and insulin (B600854) signaling in human adipocytes. Depletion of FSP27 leads to increased lipolysis.

Quantitative Impact of FSP27 Modulation on Lipolysis:

| Condition | Effect on Lipolysis | Reference |

| Exogenous FSP27 expression in human adipocytes | 65% decrease in basal lipolysis | |

| Exogenous FSP27 expression in human adipocytes | 35% decrease in stimulated lipolysis |

Logical Relationship of FSP27 and ATGL in Lipolysis Regulation

Caption: FSP27 interacts with ATGL to inhibit lipolysis, promoting triglyceride storage.

DGAT1: A Key Enzyme in Triglyceride Synthesis

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme that catalyzes the final step in triglyceride synthesis. Its inhibition is a promising therapeutic strategy for reducing triglyceride levels, particularly in conditions like familial chylomicronemia syndrome (FCS).

Mechanism of Action: DGAT1 is located in the endoplasmic reticulum and is responsible for the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. Inhibition of DGAT1 directly reduces the production of triglycerides.

Quantitative Impact of DGAT1 Inhibition:

| Inhibitor | Patient Population | Effect on Fasting Triglyceride Levels | Reference |

| Pradigastat (20 mg) | Familial Chylomicronemia Syndrome | 41% reduction | |

| Pradigastat (40 mg) | Familial Chylomicronemia Syndrome | 70% reduction | |

| AZD7687 (≥5 mg) | Overweight/Obese Men | Dose-dependent reductions |

Transgelin: An Emerging Player in Lipid Endocytosis

Transgelin (TAGLN) is an actin-binding protein that has been recently identified as a novel factor involved in the endocytosis of low-density lipoprotein (LDL). While its primary described role is in LDL uptake, genetic association studies suggest a link to plasma triglyceride levels.

Mechanism of Action: Transgelin appears to play a role in the actin-dependent phase of clathrin-mediated endocytosis of LDL. More recently, Transgelin 2 (TAGLN2) has been shown to be necessary for optimal fatty acid uptake and mitochondrial respiration in CD8+ T cells by interacting with fatty-acid-binding protein 5 (FABP5). Further research is needed to fully elucidate its direct role in triglyceride metabolism.

Experimental Protocols

A. ANGPTL3-LPL Inhibition Assay (In Vitro)

This protocol is adapted from in vitro LPL inhibition assays described in the literature.

1. Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Co-transfect cells with expression vectors for human ANGPTL3 and human ANGPTL8, or an empty vector control.

-

In a separate plate, transfect cells with an expression vector for human LPL.

2. Preparation of Conditioned Media:

-

24 hours post-transfection, replace the culture medium with serum-free medium.

-

48 hours later, collect the conditioned media containing the secreted ANGPTL3/8 complex and LPL.

3. LPL Inhibition Assay:

-

In a 96-well plate, incubate the ANGPTL3/8-containing conditioned medium with the LPL-containing conditioned medium for 6 hours at 37°C.

-

Add a fluorogenic LPL substrate (e.g., EnzChek Lipase Substrate, Molecular Probes).

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

4. Data Analysis:

-

Calculate the rate of substrate hydrolysis to determine LPL activity.

-

Compare the LPL activity in the presence of the ANGPTL3/8 complex to the control to determine the percent inhibition.

B. DGAT Activity Assay (Radiometric)

This protocol is a standard method for measuring DGAT activity in microsomal fractions.

1. Preparation of Microsomes:

-

Homogenize liver tissue or cultured cells in a suitable buffer.

-

Perform differential centrifugation to isolate the microsomal fraction.

-

Determine the protein concentration of the microsomal preparation.

2. DGAT Reaction:

-

In a reaction tube, combine the microsomal protein (5-10 µg), 1,2-dioleoyl-sn-glycerol (B52968) (100 µM), and assay buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [¹⁴C]oleoyl-CoA (25 µM).

-

Incubate at 37°C for 10-30 minutes.

3. Lipid Extraction and Separation:

-

Stop the reaction by adding isopropanol:heptane (B126788):water (80:20:2, v/v/v).

-

Add heptane and vortex to extract the lipids into the organic phase.

-

Spot the extracted lipids onto a silica (B1680970) gel thin-layer chromatography (TLC) plate.

-

Develop the TLC plate using a mobile phase of hexane:diethyl ether:acetic acid (80:20:1, v/v/v) to separate the triglycerides.

4. Quantification:

-

Visualize the lipid spots (e.g., with iodine vapor).

-

Scrape the silica corresponding to the triglyceride spot into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate DGAT activity as pmol of [¹⁴C]oleoyl-CoA incorporated into triglyceride per minute per mg of microsomal protein.

This guide provides a foundational understanding of a selection of novel triglyceride-regulating proteins. The continued exploration of these and other yet-to-be-discovered factors will undoubtedly pave the way for innovative therapeutic strategies to combat dyslipidemia and associated metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Quantification of Triglycerides from Cell Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triglycerides (TGs), as the major constituents of animal fats and vegetable oils, are crucial molecules for energy storage in cells. The quantification of intracellular triglyceride content is a key analytical method in numerous research areas, including metabolic diseases like obesity and diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer. This document provides detailed protocols for the isolation and quantification of triglycerides from cultured cells, offering both classic solvent extraction methods and modern, kit-based approaches.

Principle of Triglyceride Quantification

The most common methods for quantifying triglycerides in cell lysates rely on a coupled enzymatic assay. The general principle involves the hydrolysis of triglycerides by lipase (B570770) into free fatty acids and glycerol (B35011). The released glycerol is then measured through a series of enzymatic reactions that produce a quantifiable colorimetric or fluorometric signal. The intensity of the signal is directly proportional to the triglyceride concentration in the sample.[1][2][3]

Data Presentation: Expected Triglyceride Content in Common Cell Lines

The following tables summarize expected triglyceride content in two commonly used cell lines, HepG2 (a human hepatoma cell line) and 3T3-L1 (a mouse pre-adipocyte cell line), under different experimental conditions. These values can serve as a reference for researchers.

Table 1: Triglyceride Content in HepG2 Cells

| Treatment Condition | Triglyceride Content (mg/dL) | Fold Change vs. Control | Reference |

| Control (untreated) | ~5-15 | 1.0 | [4][5] |

| Oleic Acid (0.5 mM) | ~20-50 | 2-5 | |

| Palmitic Acid (0.25 mM) | ~15-30 | 1.5-3 | |

| Oleic/Palmitic Acid (2:1 mixture, 0.5 mM) | ~30-60 | 3-6 |

Table 2: Triglyceride Content in Differentiated 3T3-L1 Adipocytes

| Treatment Condition | Triglyceride Content (% of Control) | Notes | Reference |

| Differentiated (Control) | 100% | Baseline after differentiation cocktail | |

| Soyasapogenol A (12.5 µM) | ~28.6% | Reduced triglyceride content | |

| Soyasapogenol B (12.5 µM) | ~45.9% | Reduced triglyceride content | |

| Quercetin-3-O-sulfate (10 µM) | ~68% | Reduced triglyceride content |

Experimental Protocols

Two primary approaches for isolating triglycerides from cell cultures are presented below: a classic organic solvent extraction method and a streamlined, chloroform-free kit-based method.

Protocol 1: Classic Lipid Extraction using a Modified Bligh & Dyer Method

This protocol is a robust and widely used method for total lipid extraction.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol:Water (2:0.8 v/v) solution

-

Cell scraper

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Speed Vac or nitrogen evaporator

Procedure:

-

Cell Harvesting:

-

For adherent cells, wash the cell monolayer twice with ice-cold PBS.

-